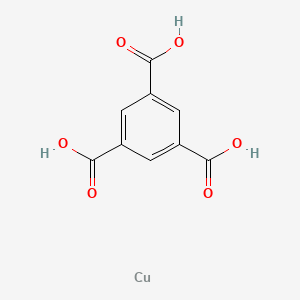

Copper Trimesic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-tricarboxylic acid copper can be synthesized through various methods, including hydrothermal synthesis, solvothermal synthesis, and electrochemical methods. One common approach involves mixing copper nitrate with benzene-1,3,5-tricarboxylic acid in a solvent such as ethanol or water, followed by heating the mixture under controlled conditions . The reaction typically occurs at temperatures ranging from 100°C to 200°C and can take several hours to complete .

Industrial Production Methods: In industrial settings, the production of benzene-1,3,5-tricarboxylic acid copper often involves large-scale hydrothermal or solvothermal reactors. These reactors allow for precise control of temperature, pressure, and reaction time, ensuring consistent quality and yield of the final product . Additionally, continuous-flow microreactor-assisted solvothermal systems have been developed to achieve high production yields and control over crystal size and phase .

化学反応の分析

反応の種類: トリメシン酸銅は、以下のようなさまざまな化学反応を起こします。

酸化: 構造内の銅イオンは、酸化反応に関与することができます。

還元: この化合物は、特定の条件下で還元することができます。

一般的な試薬と条件:

酸化: 過酸化水素または酸素ガスを酸化剤として使用できます。

還元: 水素化ホウ素ナトリウムまたは水素ガスを還元剤として使用できます。

主な生成物:

酸化: 酸化銅種。

還元: 還元された銅種。

4. 科学研究における用途

トリメシン酸銅は、幅広い科学研究用途を持っています。

科学的研究の応用

Benzene-1,3,5-tricarboxylic acid copper has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including Claisen-Schmidt condensation and Knoevenagel condensation . In biology and medicine, it has been explored for its potential in drug delivery systems and as an antimicrobial agent . Industrially, it is used in gas adsorption and separation processes, particularly for carbon dioxide capture .

作用機序

トリメシン酸銅の作用機序には、多孔質構造が関与しており、さまざまな分子を吸着し、相互作用することができます。構造内の銅イオンは、さまざまな基質と配位して、触媒反応を促進することができます。 さらに、トリメシン酸配位子とゲスト分子間のπ-πスタッキング相互作用は、吸着プロセスにおいて重要な役割を果たします。 .

類似の化合物:

テレフタル酸銅: 配位子構造が異なるが、同様の特性を持つ別の金属有機構造体です。

イソフタル酸銅: イソフタル酸を配位子とする類似の構造体です。

フマル酸銅: フマル酸を配位子とする金属有機構造体です。

独自性: トリメシン酸銅は、高表面積、熱安定性、多様な化学反応性により、独自の特徴を持っています。 さまざまな化学反応を起こす能力と、幅広い用途により、研究と工業の両方の環境において貴重な化合物となっています。 .

類似化合物との比較

Benzene-1,3,5-tricarboxylic acid copper is often compared to other metal-organic frameworks, such as those based on zinc or aluminum. Similar compounds include zinc benzene-1,3,5-tricarboxylate and aluminum benzene-1,3,5-tricarboxylate . Compared to these compounds, benzene-1,3,5-tricarboxylic acid copper exhibits higher thermal stability and catalytic activity, making it a preferred choice for certain applications .

特性

分子式 |

C9H6CuO6 |

|---|---|

分子量 |

273.69 g/mol |

IUPAC名 |

benzene-1,3,5-tricarboxylic acid;copper |

InChI |

InChI=1S/C9H6O6.Cu/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15); |

InChIキー |

DHOBEDGRIOTEBA-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Cu] |

関連するCAS |

51937-85-0 309721-49-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)

![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)

![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)

![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)

![N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)